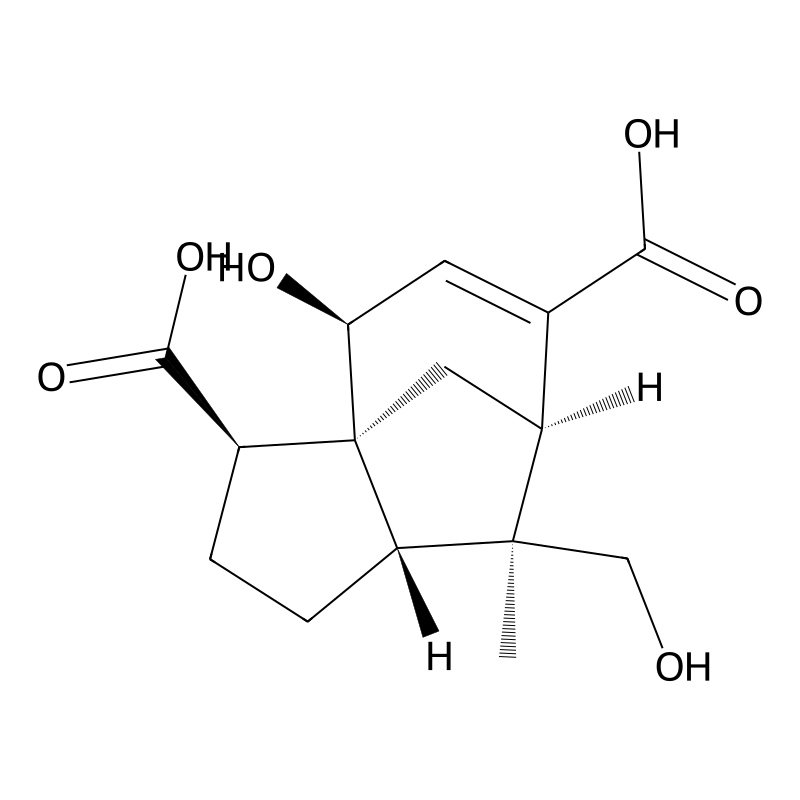Shellolic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Shellolic acid is an unsaturated dihydroxy dibasic hydroaromatic acid characterized by the molecular formula . It was first isolated by researchers Harries and Nagel and is notable for its unique sesquiterpene structure, which features a rare cedrene skeleton. This compound is primarily derived from shellac, a natural resin obtained from the secretions of the lac insect, and is known for its diverse chemical properties and biological activities .
- Oxidation: This compound can be oxidized to yield ketones and aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can produce alcohol derivatives, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
- Substitution: Shellolic acid can undergo substitution reactions where functional groups are replaced by other groups, leading to products such as esters .
Major Products Formed- Oxidation Products: Ketones and aldehydes.
- Reduction Products: Alcohol derivatives.
- Substitution Products: Esters and other substituted derivatives.
Shellolic acid exhibits several biological activities that are of significant interest in research:
- Antimicrobial Properties: Studies have indicated that shellolic acid possesses antimicrobial effects against various pathogens.
- Antioxidant Activity: The compound acts as a free radical scavenger, reducing oxidative stress and protecting cellular components from damage.
- Anti-inflammatory Effects: Shellolic acid modulates inflammatory pathways, potentially leading to a decrease in pro-inflammatory cytokine production .
The synthesis of shellolic acid primarily involves the processing of lac resin. The traditional method includes several steps:
- Extraction: Lac resin is harvested from host trees and purified to remove impurities.
- Hydrolysis: The purified resin undergoes hydrolysis to break down complex molecules into simpler acids, including shellolic acid.
- Isolation: The compound is isolated through crystallization and further purification techniques.
In industrial settings, modern techniques such as solvent extraction, chromatography, and crystallization are employed to achieve high-purity shellolic acid .
Shellolic acid has a wide range of applications across various fields:
- Chemistry: It serves as a precursor for synthesizing various organic compounds and polymers.
- Biology: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
- Medicine: Ongoing research investigates its efficacy in treating various diseases due to its biological properties.
- Industry: Shellolic acid is utilized in producing coatings, adhesives, and varnishes because of its excellent film-forming capabilities .
Research into the interaction of shellolic acid with biological systems has revealed its potential mechanisms of action:
- Enzyme Inhibition: Shellolic acid may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
- Antioxidant Mechanism: By scavenging free radicals, it helps reduce oxidative stress within cells.
- Modulation of Inflammatory Pathways: The compound influences the production of inflammatory mediators, potentially providing therapeutic benefits in inflammatory conditions .
Shellolic acid shares structural similarities with other sesquiterpene acids. Below is a comparison highlighting its uniqueness:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Aleuritic Acid | Trihydroxy palmitic acid | Different structural properties |
| Jalaric Acid | Tricyclic sesquiterpene | Distinct chemical behavior |
| Laksholic Acid | Another sesquiterpene with unique functional groups | Related but distinct from shellolic acid |








